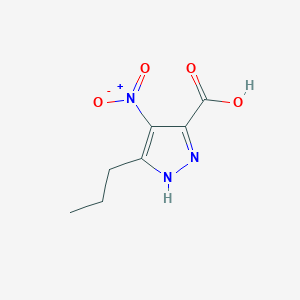![molecular formula C10H8N2O3 B3023457 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 191287-55-5](/img/structure/B3023457.png)
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Vue d'ensemble
Description
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that serves as a scaffold for various chemical reactions and potential biological activities. It is part of a broader class of pyrido[1,2-a]pyrimidines, which have been explored for their potential use in medicinal chemistry, particularly as HIV-1 integrase inhibitors and analgesics .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. An efficient and reliable synthesis route for a related compound, methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, has been described, which allows for the introduction of substituents on the pyrido-fused ring . Another method involves the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates, which exist in different tautomeric forms depending on the solvent and state (DMSO solution or crystalline form) .
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, revealed two conjugated aromatic rings that are almost coplanar, with a dihedral angle of 0.230° . Additionally, the crystal structure of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate showed a layered structure with stacks of cations and anions formed by slipped π-stacking interactions .
Chemical Reactions Analysis
Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including acylation, Claisen reactions, and retro-Claisen reactions, leading to the formation of different acyl derivatives and organic salts . These reactions are crucial for modifying the molecular structure to optimize biological properties, such as enhancing analgesic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of different functional groups. The tautomeric forms and the existence of intramolecular hydrogen bonds play a significant role in their chemical behavior . The interaction with DNA has also been studied, with findings suggesting that certain derivatives might interact with DNA via a groove mode of binding . Additionally, the potential of these compounds as inhibitors of biological targets such as carbonic anhydrase has been investigated through molecular docking studies .
Applications De Recherche Scientifique
1. Synthesis and Analgesic Properties
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its potential in synthesizing compounds with analgesic properties. One study involved modifying the pyridine moiety of this molecule to enhance its analgesic properties. The modification led to the discovery of para-substituted derivatives with increased biological activity, notably for their potential use as analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015). Another research focused on synthesizing and testing the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which showed varying degrees of analgesic effects (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
2. Scaffold for HIV-1 Integrase Inhibitors
This compound has been utilized in the synthesis of heterocyclic scaffolds for HIV-1 integrase inhibitors. Efficient and reliable synthesis methods have been developed, highlighting the versatility of this compound in medicinal chemistry applications (Kinzel et al., 2008).
3. Exploration in Organic Transformations
Research into pyridopyrimidinones, which include derivatives of pyrido[1,2-a]pyrimidine-3-carboxylates, has shown their importance as precursors in organic transformations and medicinal chemistry. Structural studies of these derivatives have revealed significant details about their crystal structures and intermolecular interactions, which are crucial for their applications in organic chemistry (Shaik, Palaniswamy, & Thiruvenkatam, 2021).
4. Potential in Antiallergic Medications
This compound derivatives have been investigated for their antiallergic properties. For example, compounds with modifications in the pyridopyrimidine ring showed enhanced antiallergic activity in tests, opening new avenues for developing antiallergic medications (Hermecz, Horváth, Meszaros, De Vos, & Rodriguez, 1984).
5. Role in Heterocyclic Chemistry
The compound plays a significant role in the broader field of heterocyclic chemistry, contributing to the development of new heterocyclic structures with potential applications in various areas of chemistry and pharmacology. Its versatility in forming different heterocyclic systems makes it a valuable compound for chemical research (Hermecz, 1995).
Mécanisme D'action
Target of Action
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has been studied for its potential anti-HIV-1 activity . The primary target of this compound is the HIV-1 integrase (IN) , an enzyme essential for the replication of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase, which contains dual Mg^2+ metal ions . The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg^2+ ion . This interaction inhibits the function of the integrase, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication, which can potentially lead to a decrease in viral load in patients with HIV-1 . Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with the integrase . Additionally, the presence of other drugs can affect the compound’s pharmacokinetics and potentially its efficacy .
Propriétés
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-6-11-8-4-2-3-5-12(8)9(7)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMBOSNYHOXSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)










![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)
